3-Aminocyclohexyl acetate
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Overview
Description
3-Aminocyclohexyl acetate: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group at the third position and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminocyclohexyl acetate typically involves the hydrogenation of 3-nitrocyclohexyl acetate. The process includes the following steps:
Nitration: Cyclohexanol is nitrated to form 3-nitrocyclohexanol.
Acetylation: The nitro compound is then acetylated to produce 3-nitrocyclohexyl acetate.
Hydrogenation: Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The acetate ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Nitrocyclohexyl acetate.
Reduction: 3-Aminocyclohexanol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Aminocyclohexyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a useful tool in understanding biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to modulate biological activity in the nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Aminocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the acetate ester can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Aminocyclohexyl acetate
- 2-Aminocyclohexyl acetate
- 3-Aminocyclohexanol
Comparison: 3-Aminocyclohexyl acetate is unique due to the position of the amino group on the cyclohexane ring. This positioning influences its reactivity and interaction with other molecules. Compared to 4-Aminocyclohexyl acetate, the 3-positioned amino group offers different steric and electronic properties, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3-aminocyclohexyl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-6(10)11-8-4-2-3-7(9)5-8/h7-8H,2-5,9H2,1H3 |
InChI Key |
MNNQEPORWXDXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC(C1)N |
Origin of Product |
United States |
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